molecular formula C8H11NO3 B12895385 2-Furancarbamic acid, propyl ester CAS No. 63956-91-2

2-Furancarbamic acid, propyl ester

Cat. No.: B12895385
CAS No.: 63956-91-2
M. Wt: 169.18 g/mol
InChI Key: PEGNJICWIBQPNA-UHFFFAOYSA-N
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Description

Propyl furan-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring attached to a carbamate group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl furan-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylcarbamic acid with propyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of propyl furan-2-ylcarbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl furan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Propyl furan-2-ylamine.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Propyl furan-2-ylcarbamate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as a pharmacophore in the development of new drugs.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of propyl furan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The furan ring may also participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-ylcarbamate
  • Ethyl furan-2-ylcarbamate
  • Butyl furan-2-ylcarbamate

Uniqueness

Propyl furan-2-ylcarbamate is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different solubility, reactivity, and biological activity, making it suitable for distinct applications.

Properties

CAS No.

63956-91-2

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

propyl N-(furan-2-yl)carbamate

InChI

InChI=1S/C8H11NO3/c1-2-5-12-8(10)9-7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10)

InChI Key

PEGNJICWIBQPNA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CO1

Origin of Product

United States

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